

1H-Pyrazole-3-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Pyrazole-3-carbaldehyde

Cat. No.: B3024185

[Get Quote](#)

An In-Depth Technical Guide to **1H-Pyrazole-3-carbaldehyde**: Synthesis, Applications, and Protocols

Introduction

1H-Pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms known for its diverse biological activities—and a reactive aldehyde group. This unique combination makes it an exceptionally valuable intermediate for constructing complex molecular architectures. Its aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including condensations, cyclizations, and reductive aminations, enabling the facile introduction of the pyrazole scaffold into larger molecules.

This guide provides an in-depth exploration of **1H-Pyrazole-3-carbaldehyde**, from its fundamental physicochemical properties to its synthesis and critical applications. Authored from the perspective of a Senior Application Scientist, the following sections offer not just data and protocols, but also the rationale behind methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

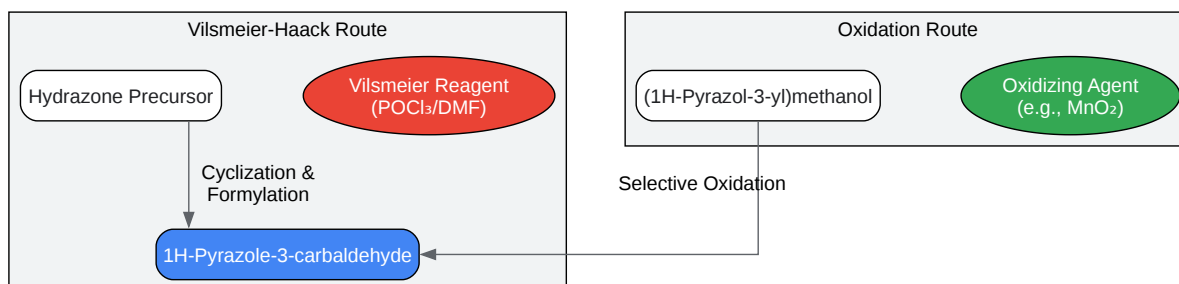
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. **1H-Pyrazole-3-carbaldehyde** is typically a light brown to yellow

solid, with solubility characteristics that favor polar organic solvents.[1][2] Key quantitative and structural data are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₄ N ₂ O	[3][4][5]
Molecular Weight	96.09 g/mol	[3][4][5]
CAS Number	3920-50-1	[1][3][4][5]
Appearance	Light brown to yellow solid	[1][2]
Melting Point	149-153°C	[2]
Solubility	Soluble in acetonitrile, DMSO; slightly soluble in water	[2]
SMILES	<chem>O=Cc1cc[nH]n1</chem>	[5]
InChIKey	ICFGFAUMBISMLR- UHFFFAOYSA-N	[3]

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of **1H-Pyrazole-3-carbaldehyde** can be achieved through several established routes. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities. The Vilsmeier-Haack reaction is a widely cited and effective method for formylating electron-rich heterocyclic systems like pyrazoles and their precursors.[6][7] An alternative pathway involves the selective oxidation of the corresponding alcohol.



[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **1H-Pyrazole-3-carbaldehyde**.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto a suitable substrate. The reaction proceeds by forming a Vilsmeier reagent, an electrophilic iminium species, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This reagent then attacks an electron-rich precursor, such as a hydrazone, leading to cyclization and formylation to yield the pyrazole carbaldehyde.^{[6][7]}

Principle: This protocol leverages the electrophilicity of the Vilsmeier reagent to effect a one-pot cyclization and formylation of an appropriate hydrazone. The choice of a hydrazone as a starting material is critical as it provides the necessary N-N bond and carbon backbone for the pyrazole ring.

Step-by-Step Methodology:

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise while maintaining the

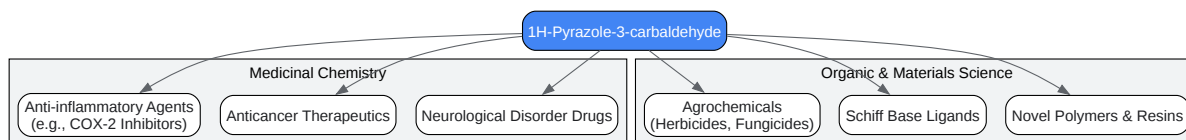
temperature below 5°C.[6] This exothermic reaction forms the Vilsmeier-Haack reagent. Stir the mixture at this temperature for 30 minutes.

- **Substrate Addition:** Dissolve the starting hydrazone (e.g., N'-(1-phenylethylidene)benzohydrazide, 0.004 mol) in a minimal amount of DMF and add it to the Vilsmeier reagent in small portions.[6]
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-65°C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
- **Work-up:** Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.
- **Isolation:** The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.[6]

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and HPLC. The characteristic aldehyde proton signal in ^1H NMR typically appears around δ 9.4-10.0 ppm.[6]

Key Applications in Research and Development

1H-Pyrazole-3-carbaldehyde's utility stems from its role as a versatile scaffold. The pyrazole core is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs, while the aldehyde group provides a reactive site for further functionalization.[8][9]



[Click to download full resolution via product page](#)

Caption: Major application areas of **1H-Pyrazole-3-carbaldehyde**.

Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of therapeutic agents. **1H-Pyrazole-3-carbaldehyde** serves as a key starting material for derivatives exhibiting potent biological activities.

- **Anti-inflammatory and Anticancer Agents:** Researchers have extensively used this compound to synthesize pyrazole derivatives with significant anti-inflammatory and anti-cancer properties.[1][8] The scaffold is integral to the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[8]
- **Neurological Disorders:** The compound is an intermediate in the synthesis of agents targeting neurological conditions.[1]
- **Enzyme Inhibition:** Its derivatives are employed in biochemical research to study and develop enzyme inhibitors, contributing to the broader field of drug discovery.[1]

Versatile Reagent in Organic Synthesis

Beyond its direct biological relevance, the aldehyde's reactivity is a powerful tool for synthetic chemists.

- **Heterocyclic Chemistry:** It readily participates in condensation and cyclization reactions, allowing for the efficient construction of more complex, fused heterocyclic systems.[1]

- **Metal-Organic Chemistry:** It is a valuable precursor for synthesizing Schiff base ligands. These ligands are then used to form metal complexes with applications in catalysis and materials science.[\[2\]](#)
- **Agrochemicals:** The pyrazole scaffold is also present in many commercial herbicides and fungicides. **1H-Pyrazole-3-carbaldehyde** is a building block for developing new agrochemicals to enhance crop protection.[\[1\]](#)

Safety, Handling, and Storage

As with any active chemical reagent, proper handling and storage of **1H-Pyrazole-3-carbaldehyde** are paramount to ensure laboratory safety and maintain compound integrity.

GHS Hazard Information

The compound is classified with several hazards, requiring careful handling.[\[3\]](#)

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H318 / H319	Causes serious eye damage/irritation	Eye Damage/Irritation (Category 1/2A)
H335	May cause respiratory irritation	STOT SE (Category 3)

Source: Aggregated GHS information from multiple suppliers.[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#)

Protocol for Safe Handling and Storage

Expertise in Action: The following protocol is a self-validating system designed to minimize exposure and preserve the chemical's stability.

- **Engineering Controls:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[2\]](#)[\[10\]](#) Ensure an eyewash station and safety shower are readily accessible.[\[11\]](#)

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[2\]](#)[\[11\]](#)
 - Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.[\[2\]](#)
 - Body Protection: A standard laboratory coat is required.[\[11\]](#)
- Handling: Avoid creating dust.[\[10\]](#) Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[\[2\]](#)[\[10\]](#)[\[11\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- Storage:
 - Store in a tightly sealed container to prevent moisture ingress and degradation.
 - Keep in a cool, dry, and well-ventilated area. Recommended storage temperatures range from 0°C to 8°C.[\[1\]](#)[\[2\]](#) For long-term stability, storage at -20°C under an inert nitrogen atmosphere is advised.[\[5\]](#)
 - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[2\]](#)[\[11\]](#)
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[\[10\]](#)[\[11\]](#)
 - Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[\[10\]](#)[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[10\]](#)[\[11\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[11\]](#)

Conclusion

1H-Pyrazole-3-carbaldehyde is more than just a chemical compound; it is a strategic tool for innovation in science. Its robust synthesis, versatile reactivity, and the proven biological significance of its pyrazole core make it an indispensable resource for professionals in drug discovery, organic synthesis, and materials science. By understanding its properties, synthesis, and safe handling protocols as detailed in this guide, researchers can fully leverage its potential to build the complex molecules that will drive future scientific advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1H-Pyrazole-3-carbaldehyde (CAS : 3920-50-1) [cuikangsynthesis.com]
- 3. 1H-pyrazole-3-carbaldehyde | C₄H₄N₂O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1H-Pyrazole-3-carbaldehyde molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024185#1h-pyrazole-3-carbaldehyde-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com